molecular formula C10H16Br2N2 B2399289 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide CAS No. 2287288-35-9

2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide

Cat. No.: B2399289
CAS No.: 2287288-35-9
M. Wt: 324.06
InChI Key: XFZCBXJDDRZTQT-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide is a chemical compound with the molecular formula C10H14N2·2HBr. It is a derivative of benzazepine, a bicyclic compound consisting of a benzene ring fused to an azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide typically involves the reductive cyclization of 1,2-bis(cyanomethyl)benzene. This reaction is carried out in the presence of hydrogen and a catalyst such as Raney nickel in an alcoholic solution of ammonia at high pressure and 50°C . The resulting product is then treated with hydrobromic acid to obtain the dihydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide involves its interaction with specific molecular targets, such as NMDA receptors. These receptors are involved in synaptic transmission and plasticity in the central nervous system. The compound binds to the GluN2B subunit of the NMDA receptor, modulating its activity and potentially providing therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide is unique due to its specific interaction with NMDA receptors, particularly the GluN2B subunit. This specificity makes it a valuable compound for studying neurological disorders and developing potential therapeutic agents .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2BrH/c11-10-7-12-6-5-8-3-1-2-4-9(8)10;;/h1-4,10,12H,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZCBXJDDRZTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC=CC=C21)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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